(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
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Overview
Description
The compound (4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that features a combination of benzo[d]thiazole, piperidine, and triazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like cyclooxygenase (cox) and xanthine oxidase (xo) . These enzymes play crucial roles in inflammation and gout, respectively .
Mode of Action
Compounds with similar structures have been found to inhibit the activity of their target enzymes . This inhibition can lead to a decrease in the production of inflammatory mediators or uric acid, depending on the enzyme targeted .
Biochemical Pathways
If this compound targets cox or xo enzymes, it could affect the arachidonic acid pathway or purine metabolism, respectively . These pathways are involved in the production of inflammatory mediators and uric acid .
Result of Action
If this compound inhibits cox or xo enzymes, it could lead to a decrease in inflammation or uric acid levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: This step involves the reaction of 2-aminothiophenol with methoxybenzaldehyde under acidic conditions to form 5-methoxybenzo[d]thiazole.
Attachment of the Piperidine Ring: The benzo[d]thiazole derivative is then reacted with piperidine in the presence of a suitable base, such as potassium carbonate, to form the piperidin-1-yl derivative.
Formation of the Triazole Ring: The final step involves the cycloaddition reaction between the piperidin-1-yl derivative and phenyl azide to form the triazole ring, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the benzo[d]thiazole ring.
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the methoxy group.
Reduction: Dihydrotriazole derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development. It has been studied for its potential anti-inflammatory and antimicrobial properties .
Medicine
In medicine, the compound is being investigated for its potential use in treating inflammatory diseases, bacterial infections, and certain types of cancer. Its ability to interact with specific molecular targets makes it a valuable compound for therapeutic research.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity profile makes it a versatile intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone: can be compared with other benzo[d]thiazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its combination of three distinct pharmacophores: benzo[d]thiazole, piperidine, and triazole. This combination allows for a wide range of biological activities and makes it a versatile compound for research and development .
Properties
IUPAC Name |
[4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-29-17-7-8-20-18(13-17)24-22(31-20)30-16-9-11-26(12-10-16)21(28)19-14-23-27(25-19)15-5-3-2-4-6-15/h2-8,13-14,16H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGVNHMZOKQCHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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